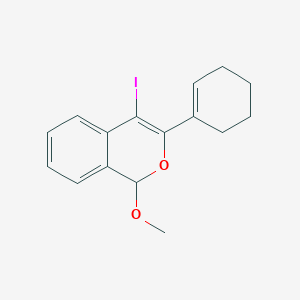

1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Chlor-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion ist eine organische Verbindung, die zur Klasse der Indolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Indol-Einheiten aus, die über eine Ethan-1,2-dion-Brücke verbunden sind, wobei ein Chloratom an der 5-Position eines der Indolringe substituiert ist. Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden oft wegen ihrer potenziellen therapeutischen Anwendungen untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(5-Chlor-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Herstellung von 5-Chlorindol und Indol.

Kondensationsreaktion: Die beiden Indolderivate durchlaufen eine Kondensationsreaktion in Gegenwart eines geeigneten Katalysators, wie z. B. einer Lewis-Säure (z. B. Aluminiumchlorid), um die Ethan-1,2-dion-Brücke zu bilden.

Reaktionsbedingungen: Die Reaktion wird in der Regel unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon) und bei erhöhten Temperaturen (z. B. 80-120 °C) durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 1-(5-Chlor-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion Folgendes umfassen:

Großreaktoren: Die Verwendung von Großreaktoren, um das erhöhte Volumen an Reaktanten aufzunehmen.

Durchflussverfahren: Implementierung von Durchflussverfahren, um die Reaktionsleistung und Ausbeute zu verbessern.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(5-Chlor-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion kann verschiedene chemische Reaktionen durchlaufen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ethan-1,2-dion-Brücke in eine Ethan-1,2-diol-Brücke umwandeln.

Substitution: Das Chloratom an der 5-Position kann durch andere funktionelle Gruppen (z. B. Alkyl, Aryl) durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Arylhalogenide können in Gegenwart einer Base (z. B. Natriumhydroxid) verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.

Reduktion: Bildung von Ethan-1,2-diol-Derivaten.

Substitution: Bildung von substituierten Indolderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

1-(5-Chlor-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer Indolderivate verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, wie z. B. Antikrebs-, antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.

Industrie: Einsatz bei der Entwicklung neuer Materialien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von 1-(5-Chlor-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion beinhaltet:

Molekularziele: Die Verbindung kann mit bestimmten Enzymen, Rezeptoren oder Proteinen in biologischen Systemen interagieren.

Beteiligte Signalwege: Sie kann Signalwege modulieren, die an Zellproliferation, Apoptose oder Entzündung beteiligt sind.

Effekte: Die Wirkungen der Verbindung werden durch ihre Interaktion mit molekularen Zielen vermittelt und führen zu Veränderungen in zellulären Prozessen und Funktionen.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(5-Brom-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion: Ähnliche Struktur mit einem Bromatom anstelle von Chlor.

1-(5-Fluor-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion: Ähnliche Struktur mit einem Fluoratom anstelle von Chlor.

1-(5-Methyl-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion: Ähnliche Struktur mit einer Methylgruppe anstelle von Chlor.

Einzigartigkeit

1-(5-Chlor-1H-indol-3-yl)-2-(1H-indol-3-yl)ethan-1,2-dion ist einzigartig aufgrund des Vorhandenseins des Chloratoms an der 5-Position, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Chloratom kann an verschiedenen Substitutionsreaktionen teilnehmen, was diese Verbindung zu einem vielseitigen Zwischenprodukt für die Synthese anderer Indolderivate macht.

Eigenschaften

CAS-Nummer |

200124-39-6 |

|---|---|

Molekularformel |

C18H11ClN2O2 |

Molekulargewicht |

322.7 g/mol |

IUPAC-Name |

1-(5-chloro-1H-indol-3-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |

InChI |

InChI=1S/C18H11ClN2O2/c19-10-5-6-16-12(7-10)14(9-21-16)18(23)17(22)13-8-20-15-4-2-1-3-11(13)15/h1-9,20-21H |

InChI-Schlüssel |

MSUJYSRWBOXBTC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)

![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)

![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)

![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)